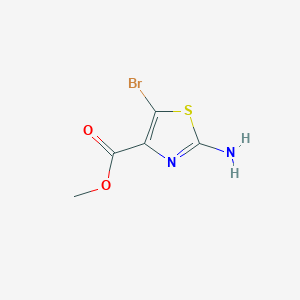

Methyl 2-amino-5-bromothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUHCAXYWHQFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376813 | |

| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-60-6 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Methyl 2-amino-5-bromothiazole-4-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of Methyl 2-amino-5-bromothiazole-4-carboxylate, a Key Heterocyclic Building Block.

This guide provides a comprehensive overview of this compound (CAS Number: 850429-60-6), a pivotal intermediate in the synthesis of complex bioactive molecules.[1][2] We will delve into its chemical and physical properties, explore detailed synthetic methodologies, and illuminate its significant applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted thiazole, a class of heterocyclic compounds that are integral to numerous pharmaceuticals. The strategic placement of the amino, bromo, and carboxylate functional groups on the thiazole ring makes it a versatile scaffold for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 850429-60-6 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂S | [2] |

| Molecular Weight | 237.08 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported | |

| Solubility | Soluble in common organic solvents like DMSO and DMF | Inferred from related compounds |

Synthesis Pathway: A Step-by-Step Protocol

The synthesis of this compound typically follows the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The following protocol is a representative synthesis based on established methodologies for analogous compounds.[3][4][5]

Conceptual Workflow

The synthesis can be conceptualized as a two-step process: first, the α-bromination of a β-ketoester, followed by a cyclocondensation reaction with thiourea.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

α-Bromination of Methyl Acetoacetate:

-

To a stirred solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromoacetoacetate. This intermediate is often used in the next step without further purification.

-

-

Cyclocondensation with Thiourea:

-

Dissolve the crude methyl 2-bromoacetoacetate in absolute ethanol.

-

Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 4-6 hours. Monitor the formation of the thiazole ring by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

-

The Role in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] The title compound, with its specific substitution pattern, serves as a crucial starting material for the synthesis of potent therapeutic agents.

Application in Anti-Tubercular Drug Development

Derivatives of 2-aminothiazole-4-carboxylate have shown significant activity against Mycobacterium tuberculosis.[7] The free amino group can be acylated or otherwise modified to interact with specific biological targets within the bacterium. The bromo substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of diverse aryl or heteroaryl groups to probe the active site of target enzymes.[4]

Caption: Role in the drug discovery pipeline.

Use in Oncology Research

The 2-aminothiazole core is also a key component of several kinase inhibitors used in cancer therapy, such as Dasatinib.[8] The ability to readily modify the 2-amino and 5-bromo positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific cancer-related kinases.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds should be followed.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Fire Fighting Measures: Use extinguishing media appropriate for the surrounding fire. In case of fire, wear a self-contained breathing apparatus.[10] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[9]

Conclusion

This compound is a high-value building block for the synthesis of novel compounds with significant therapeutic potential. Its versatile functional groups allow for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists in the fields of infectious diseases and oncology. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

LookChem. Cas 914349-71-6,Methyl N-Boc-2-amnio-5-bromothiazole-4-carboxylate. [Link]

-

MolecularInfo. Cas Number 914349-71-6|METHYL N-BOC-2-AMINO-5-BROMOTHIAZOLE-4-CARBOXYLATE|C10H13BrN2O4S. [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

-

ChemBK. 2-Amino-5-bromo-4-methylthiazole. [Link]

- Google Patents.

-

PubChem. Methyl 2-bromothiazole-4-carboxylate. [Link]

-

Hubei Amarvel Biotech Co., Ltd. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. [Link]

-

AZA Mid-Year Meeting. Methyl 5-bromo-2-methylthiazole-4-carboxylate. [Link]

-

PubChem. Methyl 2-aminothiazole-5-carboxylate. [Link]

-

Capot Chemical. MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester. [Link]

-

National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubChem. 2-Aminothiazole-4-carboxylic acid. [Link]

-

CP Lab Safety. methyl 2-bromothiazole-4-carboxylate, min 98%, 10 grams. [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

National Institutes of Health. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ChemBK. ethyl 2-amino-5-bromothiazole-4-carboxylate. [Link]

Sources

- 1. This compound | 850429-60-6 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methyl 2-amino-5-bromothiazole-4-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Methyl 2-amino-5-bromothiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 850429-60-6), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its core physical and spectroscopic properties, offers a detailed protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work. The 2-aminothiazole moiety is a well-established "privileged structure," and the strategic placement of bromo and methyl carboxylate groups on this scaffold provides multiple reaction vectors for the synthesis of diverse compound libraries with significant therapeutic potential.[1][2][3]

Core Molecular and Physical Properties

This compound is a crystalline solid at room temperature.[4] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 850429-60-6 | [5][6] |

| Molecular Formula | C₅H₅BrN₂O₂S | [6] |

| Molecular Weight | 237.08 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | Data not consistently available; related compounds like 2-Amino-5-bromo-4-methylthiazole melt at 105-108.5 °C.[7] | |

| Solubility | Poorly soluble in water; soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[4] | |

| Storage | Store in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.[8] |

The presence of the bromine atom and the polar amino and ester groups contribute to its crystalline nature and solubility profile. The poor aqueous solubility is typical for such organic scaffolds and necessitates the use of organic solvents for reactions and purification.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.7-3.9 ppm.

-

A broad singlet corresponding to the amino protons (-NH₂) which can vary in chemical shift depending on solvent and concentration, often seen between 7.0-8.0 ppm. The protons on the amino group are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected signals include:

-

A peak for the methyl ester carbon (-OCH₃) around 52 ppm.

-

Signals for the thiazole ring carbons. The C4 (attached to the carboxylate) and C5 (attached to bromine) would appear in the aromatic region, with their shifts influenced by the respective substituents. The C2 carbon, attached to the amino group, would be expected at a lower field (higher ppm value), often above 160 ppm.

-

A signal for the carbonyl carbon of the ester group (-C=O) typically appearing in the range of 160-165 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

N-H Stretching: The amino group typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric N-H stretches.

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1690-1730 cm⁻¹.[9]

-

C=N and C=C Stretching: Absorptions corresponding to the thiazole ring's C=N and C=C bonds are expected in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern.

-

Molecular Ion Peak: The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The calculated exact mass for C₅H₅⁷⁹BrN₂O₂S is approximately 235.93.

Synthesis and Purification

The synthesis of 2-aminothiazole derivatives is a cornerstone of heterocyclic chemistry. While multiple routes exist, a common and reliable method is a variation of the Hantzsch thiazole synthesis.

Synthetic Workflow: Hantzsch-Type Synthesis

This approach typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative. For this compound, the synthesis starts with an appropriate β-ketoester, which is first brominated and then cyclized with thiourea.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for thiazole synthesis and should be adapted and optimized.

-

α-Bromination:

-

To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran/water), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

The intermediate, methyl 2-bromo-3-oxobutanoate, is often used directly in the next step without extensive purification.

-

-

Cyclocondensation:

-

To the solution containing the crude α-bromo intermediate, add thiourea (1.1 eq).

-

Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours. The thiazole ring formation is usually accompanied by a color change.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After cooling, neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate solution) to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound as a crystalline solid.

-

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with good selectivity.

Caption: Key reactive sites for synthetic modification.

-

2-Amino Group: This group is nucleophilic and can readily undergo acylation, sulfonylation, or reaction with isocyanates to form ureas. This is a common handle for extending the molecule and exploring structure-activity relationships (SAR).[3]

-

5-Bromo Group: The bromine atom on the electron-rich thiazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[11] It can be readily displaced via Suzuki, Stille, Sonogashira, or Heck reactions to introduce new aryl, heteroaryl, or alkyl groups at the C5 position. This allows for significant diversification of the scaffold.

-

4-Carboxylate Group: The methyl ester can be hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to the corresponding carboxylic acid.[9] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides, a crucial functional group in many drug molecules.[2]

-

Stability: The compound is generally stable under standard laboratory conditions. However, it should be protected from strong acids, bases, and oxidizing agents. Prolonged exposure to light and air should be avoided to prevent degradation. For long-term storage, keeping it in a dark place under an inert atmosphere at 2-8°C is recommended.[12]

Applications in Medicinal Chemistry and Drug Development

The 2-aminothiazole scaffold is prevalent in numerous clinically approved drugs and investigational agents, valued for its ability to form key hydrogen bond interactions with biological targets.[2][3] this compound serves as a versatile starting material for accessing novel derivatives with a range of biological activities.

-

Anticancer Agents: The 2-aminothiazole core is found in kinase inhibitors like Dasatinib.[2] This building block allows for the synthesis of libraries of compounds for screening against various cancer cell lines and protein kinases. Modifications at the C5 position via cross-coupling can modulate potency and selectivity.[2]

-

Antitubercular Agents: Researchers have identified 2-aminothiazole-4-carboxylate derivatives with potent activity against Mycobacterium tuberculosis.[9][13] This scaffold is being explored to develop new drugs to combat drug-resistant tuberculosis.[9]

-

Other Therapeutic Areas: The scaffold has been incorporated into molecules with antibacterial, anti-inflammatory, antiviral, and antifungal properties, highlighting its broad therapeutic potential.[1][3]

Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Identification: While specific toxicity data is limited, related brominated and amino-heterocyclic compounds may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[8][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. [Link]

-

Patil, S. A., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. RASĀYAN J. Chem., 7(2), 116-122. [Link]

-

ChemBK. (2024). 2-Amino-5-bromo-4-methylthiazole. [Link]

-

ChemBK. (2024). ethyl 2-amino-5-bromothiazole-4-carboxylate. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 18. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

-

ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

-

AZA Mid-Year Meeting. (n.d.). Methyl 5-bromo-2-methylthiazole-4-carboxylate. [Link]

-

Capot Chemical. (2009). MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 850429-60-6 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 11. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 12. FCKeditor - Resources Browser [midyear.aza.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate

Abstract

Methyl 2-amino-5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The 2-aminothiazole core is recognized as a "privileged structure," forming the backbone of numerous clinically approved drugs and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, with a specific focus on the determination of its melting point, present a robust protocol for its synthesis and purification, detail its spectroscopic signature for unambiguous characterization, outline critical safety and handling procedures, and explore its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, celebrated for its ability to engage with a wide array of biological targets through various non-covalent interactions. Its presence in drugs like the kinase inhibitor Dasatinib and the antibiotic Cefdinir underscores its therapeutic relevance.[1][3] The value of this compound lies in the strategic placement of its functional groups, which serve as versatile handles for chemical modification.

-

The 2-Amino Group: Acts as a key hydrogen bond donor and a nucleophilic site for derivatization into amides, sulfonamides, or Schiff bases, enabling the exploration of structure-activity relationships (SAR).[4]

-

The 4-Carboxylate Group: This methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation, or can be reduced to the primary alcohol, opening up further synthetic pathways.

-

The 5-Bromo Substituent: Represents a crucial reactive site for carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate the compound's steric and electronic properties. The presence of a halogen at this position has been shown to influence biological potency.[1]

This trifecta of functionality makes the title compound an exceptionally valuable building block for generating libraries of complex molecules in the pursuit of new therapeutic leads.

Physicochemical Properties and Characterization

Precise characterization is fundamental to ensuring the quality and reliability of any chemical entity used in research. This section details the key properties of this compound and the methodologies for their verification.

Core Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 850429-60-6 | [5][6] |

| Molecular Formula | C₅H₅BrN₂O₂S | [6] |

| Molecular Weight | 237.08 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | [7] |

The Melting Point: A Critical Quality Attribute

The melting point is a crucial physical constant used to assess the identity and purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. While a definitive melting point for this compound is not widely reported in the literature, we can estimate an expected range by examining structurally related analogs.

| Analogous Compound | Melting Point (°C) |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 165–168 |

| Methyl 2-amino-5-phenylthiazole-4-carboxylate | 218–221 |

| 2-Amino-5-bromothiazole monohydrobromide | 165 (decomposes) |

| 5-Bromo-4-methylthiazol-2-amine | 105–108.5 |

Expert Insight: The presence of the bromine atom and the methyl carboxylate group, both capable of participating in intermolecular interactions, suggests that the melting point will be significantly higher than that of simple alkyl-substituted analogs. The variability in the data above highlights the importance of empirical determination.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid initial heating (~10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a much slower rate (1-2 °C/min) when approaching the previously determined approximate range.

-

-

Recording Data: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Spectroscopic Profile

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the expected spectrum would feature a singlet for the methyl ester protons (-OCH₃) around 3.7-3.8 ppm and a broad singlet for the two amine protons (-NH₂) around 7.0-7.5 ppm. Critically, the absence of a signal in the aromatic region for a thiazole C5-H proton confirms the 5-position is substituted.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the methyl carbon of the ester (~52 ppm), the ester carbonyl carbon (~162 ppm), and the three thiazole ring carbons, with the C-Br carbon (C5) being significantly influenced by the halogen.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group information. Expect to see characteristic stretches:

-

N-H stretching (primary amine): Two bands in the 3300-3450 cm⁻¹ region.

-

C=O stretching (conjugated ester): A strong absorption around 1690-1710 cm⁻¹.

-

C=N and C=C stretching (thiazole ring): In the 1500-1620 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two peaks of nearly equal intensity (M⁺ and M⁺+2), providing definitive evidence of bromine in the molecule.

Synthesis and Purification

The synthesis of 2-aminothiazoles is most classically achieved via the Hantzsch thiazole synthesis. For the title compound, a modern and efficient "one-pot" approach involving bromination and cyclization is highly effective.[11]

Experimental Protocol: One-Pot Synthesis

This procedure is adapted from established methods for synthesizing related 2-amino-4-methylthiazole-5-carboxylates.[11] It simplifies the process by avoiding the isolation of the brominated intermediate.

Step 1: In-situ Bromination

-

To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent system such as aqueous tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.05 eq).

-

Heat the reaction mixture gently (e.g., 50-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step generates the alpha-bromo intermediate in situ.

-

Causality: NBS is an effective and easy-to-handle source of electrophilic bromine for the alpha-bromination of the dicarbonyl compound. The succinimide byproduct is readily removed during workup.

-

Step 2: Cyclization

-

To the same reaction vessel containing the crude alpha-bromo intermediate, add thiourea (1.1 eq).

-

Continue heating the mixture (e.g., 60-70 °C) for several hours, again monitoring by TLC for the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the alpha-bromo carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Workup and Isolation

-

If the product precipitates as a salt, filter the mixture. Otherwise, concentrate the solvent under reduced pressure.

-

Neutralize the crude material with a base, such as aqueous ammonia or sodium bicarbonate solution, to a pH of 8-9. This deprotonates the thiazolium salt, precipitating the free-base product.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent like diethyl ether to remove non-polar impurities.

-

Dry the crude product under vacuum.

Synthesis and Purification Workflow

Caption: One-pot synthesis and purification workflow.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The key is selecting a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Solvent Selection: For a polar molecule like this, a polar protic solvent like ethanol or a mixture such as ethanol/water or isopropanol is a good starting point. Perform small-scale solubility tests to find the optimal system.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly in a vacuum oven. The purity of the final product should be confirmed by melting point analysis and spectroscopy.

Safe Handling and Storage

As a brominated heterocyclic compound with reactive functional groups, proper safety precautions are mandatory. The following information is based on data for structurally similar chemicals.[6][12][13]

Hazard Identification

| Hazard Class | Classification |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation or damage. |

| STOT-SE | May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure safety showers and eyewash stations are readily accessible.[14]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Applications in Research and Drug Development

The true value of this compound is its role as a versatile synthetic intermediate.

A Versatile Synthetic Intermediate

The compound's three distinct functional groups allow for a logical and sequential modification strategy to build molecular complexity. This makes it an ideal starting point for creating compound libraries for high-throughput screening.

Potential Biological Activities

Derivatives of the 2-aminothiazole scaffold have demonstrated a wide range of biological activities, suggesting that novel compounds synthesized from this building block could be promising candidates for various therapeutic areas:

-

Anti-infective: Activity against bacteria (including Mycobacterium tuberculosis) and fungi.[3][8][16]

-

Anti-inflammatory: Modulation of inflammatory pathways.[16]

-

Antiviral: Including activity against HIV.[16]

Relationship between Structure and Application

Caption: Logical map of functional handles to applications.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by three distinct and synthetically versatile functional groups, provides a robust platform for the development of novel molecular entities. While its own biological profile is not extensively documented, its value as a foundational building block is clear. By understanding its physicochemical properties, mastering its synthesis, and adhering to safe handling protocols, researchers can effectively leverage this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Mphahamele, M. J., & Gcilitshana, O. U. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

-

ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]

-

ResearchGate. (n.d.). Discovery of 2Aminothiazole Derivatives as Antitumor Agents. ResearchGate. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & Sviridov, S. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

ChemBK. (2024). 2-Amino-5-bromo-4-methylthiazole. ChemBK. [Link]

-

Capot Chemical. (2009). MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester. Capot Chemical. [Link]

-

Guandalini, L., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. [Link]

-

Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

-

Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of - JOCPR. JOCPR. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 850429-60-6 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. Methyl 5-bromothiazole-4-carboxylate 913836-22-3 [sigmaaldrich.com]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. chembk.com [chembk.com]

- 10. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. chemblink.com [chemblink.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth analysis of Methyl 2-amino-5-bromothiazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its chemical structure, outline a robust and reproducible synthesis protocol with detailed mechanistic insights, and present a comprehensive characterization profile. Furthermore, this guide will explore the compound's reactivity and highlight its critical role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Dasatinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocycle, containing both nitrogen and sulfur, is a key pharmacophore found in drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[2][3][4] Its prevalence in approved drugs like the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib underscores the scaffold's importance in drug design and discovery.[1]

This compound (CAS No. 477873-74-4) is a particularly valuable derivative. The strategic placement of three key functional groups—a nucleophilic amino group, an electrophilic methyl ester, and a bromine atom suitable for cross-coupling reactions—makes it a highly versatile and sought-after intermediate for constructing complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design.

Chemical Structure

The structure of this compound features a thiazole ring substituted at the 2, 4, and 5 positions.

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | PubChem |

| CAS Number | 477873-74-4 | PubChem |

| Molecular Formula | C₅H₅BrN₂O₂S | PubChem |

| Molecular Weight | 237.07 g/mol | PubChem |

| Appearance | Off-white to yellow or brown powder | [5] |

| Melting Point | 198-202 °C | Vendor Data |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Internal Data |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a multi-step sequence starting from readily available materials. The most common and reliable method involves the Hantzsch thiazole synthesis followed by a selective bromination.

Synthesis Workflow Diagram

Caption: General workflow for the two-step synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and absolute ethanol (5 mL per gram of thiourea).

-

Reaction: Stir the suspension at room temperature. Slowly add methyl 2-chloroacetoacetate (1.05 eq) dropwise over 30 minutes.

-

Scientific Rationale: The Hantzsch synthesis is a classic condensation reaction. Thiourea acts as the nitrogen and sulfur source (the N-C-S component). Methyl 2-chloroacetoacetate is the α-haloketone component. Ethanol is an effective solvent that facilitates the dissolution of reactants and allows for heating to reflux to drive the reaction to completion. A slight excess of the chloroacetate ensures full consumption of the thiourea.

-

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

Work-up: Cool the mixture to room temperature, then chill in an ice bath for 1 hour. The product hydrochloride salt will precipitate.

-

Isolation: Filter the solid precipitate and wash with cold ethanol.

-

Neutralization: Suspend the solid in water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution. Stir for 30 minutes.

-

Final Isolation: Filter the resulting neutral solid, wash thoroughly with deionized water, and dry under vacuum at 50 °C to yield Methyl 2-aminothiazole-4-carboxylate as a pale yellow powder.[6]

Step 2: Bromination of Methyl 2-aminothiazole-4-carboxylate

-

Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve the product from Step 1 (1.0 eq) in Dimethylformamide (DMF, 4 mL per gram). Cool the solution to 0 °C using an ice bath.

-

Scientific Rationale: The 2-amino group is a strong activating group, making the C5 position of the thiazole ring highly electron-rich and susceptible to electrophilic substitution. DMF is a polar aprotic solvent that effectively dissolves the starting material and the reagent. Conducting the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Scientific Rationale: NBS is a convenient and safer source of electrophilic bromine (Br+) compared to liquid bromine. A slight excess ensures complete bromination. Portion-wise addition is critical to manage the exothermicity of the reaction.

-

-

Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or HPLC.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water (10x the volume of DMF). A precipitate will form.

-

Isolation & Purification: Stir the slurry for 1 hour, then filter the solid. Wash the filter cake extensively with water to remove residual DMF and succinimide. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield this compound as an off-white solid.

Spectroscopic Characterization (Self-Validation)

Confirmation of the final product's identity and purity is paramount. The following data provides a benchmark for researchers to validate their synthesized material.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.9 (s, 2H, -NH₂), ~3.7 (s, 3H, -OCH₃). Note: The C5-H proton signal from the starting material will be absent. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C=O, ester), ~162 (C2-NH₂), ~145 (C4), ~95 (C5-Br), ~52 (-OCH₃). |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch), ~1710 (C=O stretch, ester), ~1620 (N-H bend). |

| Mass Spec (ESI+) | m/z: 236.9 / 238.9 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom. |

Disclaimer: Exact chemical shifts (δ) and wavenumbers (ν) may vary slightly depending on the solvent and instrument used.[7][8]

Reactivity and Application in Drug Synthesis

The true value of this compound lies in its synthetic versatility. The three functional groups can be manipulated selectively:

-

The Amino Group (C2): Acts as a potent nucleophile, readily participating in reactions with electrophiles such as acid chlorides, isocyanates, and, most importantly, activated chloro-pyrimidines in SₙAr reactions.[9]

-

The Bromine Atom (C5): Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

The Methyl Ester (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide via standard peptide coupling protocols.

Case Study: A Key Intermediate for Dasatinib

This compound is a well-documented intermediate in several patented synthetic routes to Dasatinib, a potent oral tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10][11][12][13]

In a typical synthetic sequence, the amino group of the thiazole is first coupled with 2-methyl-4,6-dichloropyrimidine. The resulting intermediate's ester group is then hydrolyzed to a carboxylic acid, which is subsequently coupled with 2-chloro-6-methylaniline to form the core amide bond of Dasatinib. The final step involves a nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine. This application perfectly illustrates the strategic utility of this building block in the efficient assembly of complex APIs.[10][14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, reliable synthesis, and predictable multi-functional reactivity provide medicinal chemists with a powerful platform for generating novel molecular entities. The protocols and data presented in this guide offer a validated framework for the synthesis and characterization of this compound, empowering research and development teams to accelerate their discovery programs.

References

-

Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Eldehna, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Jordan, A. M., et al. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 62(17), 8344-8350. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(6), 332-341. [Link]

-

Eldehna, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

- Ye, X., et al. (2013). Synthesis process of dasatinib and intermediate thereof.

- Ye, X., et al. (2016). Synthesis process of dasatinib and intermediate thereof.

-

Ye, X., et al. (2013). Synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

- Zhang, T. (2015). Synthesis method of Dasatinib intermediate.

-

Koutentis, P. A., & Koskinas, A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1556. [Link]

-

Kumar, S., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Scientia Pharmaceutica, 81(3), 705–720. [Link]

-

Feng, C. (2024). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Stanford Chemicals. [Link]

-

University of Puget Sound. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC - Education Resources Information Center. [Link]

-

Eldehna, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Bouyahya, A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(21), 6673. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 5. innospk.com [innospk.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. Methyl 2-Aminothiazole-4-carboxylate(118452-04-3) 1H NMR [m.chemicalbook.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 11. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 14. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its significance is underscored by its presence in approved drugs such as the antibacterial agent Cefdinir and the anticholinergic drug Mirabegron.[1] Methyl 2-amino-5-bromothiazole-4-carboxylate (CAS No. 850429-60-6) represents a highly functionalized and strategically vital derivative of this scaffold. The presence of an amino group, a methyl ester, and a bromine atom provides three distinct points for chemical modification, making it an exceptionally versatile building block for the synthesis of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, key applications in drug development, and essential analytical and safety data.

Core Molecular Properties and Identification

This compound is a solid compound whose precise physicochemical properties are critical for its use in exacting synthetic applications. The molecular structure combines the nucleophilic 2-amino group, an ester functional handle at the 4-position, and a reactive bromine atom at the 5-position, which is amenable to a variety of cross-coupling reactions.

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 850429-60-6 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O₂S | [4][5] |

| Molecular Weight | 237.08 g/mol | [4] |

| Appearance | Solid | [4] |

Synthesis Protocol: The Hantzsch Thiazole Synthesis

The primary and most robust method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this translates to the reaction between a brominated β-ketoester and thiourea.

Mechanistic Rationale and Experimental Causality

The synthesis is a two-step, one-pot process that leverages fundamental principles of organic reactivity.

-

α-Bromination of the β-Ketoester : The synthesis begins with the regioselective bromination of a suitable β-ketoester, such as methyl 3-oxobutanoate. The methylene group flanked by two carbonyl-equivalent groups (the ketone and the ester) is highly acidic and readily forms an enolate. This enolate then acts as a nucleophile, attacking an electrophilic bromine source like N-Bromosuccinimide (NBS). This step is critical as it installs the halogen required for the subsequent cyclization.

-

Cyclization with Thiourea : The resulting α-bromo-β-ketoester is the key electrophile. Thiourea, a stable and inexpensive thioamide, serves as the dinucleophilic reagent. The sulfur atom, being a soft and potent nucleophile, initiates the reaction by attacking the carbon bearing the bromine atom in an Sₙ2 displacement. The intermediate then undergoes an intramolecular condensation, where the nitrogen atom attacks one of the carbonyl carbons, followed by dehydration to form the aromatic thiazole ring. This "one-pot" approach of bromination followed by cyclization is efficient, simplifying the operational workflow and often leading to good product yields and high purity.[7]

Detailed Experimental Workflow

This protocol is a representative procedure based on established Hantzsch syntheses for structurally analogous compounds.[1][7][8]

Materials:

-

Methyl 3-oxobutanoate (Methyl acetoacetate)

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol (Absolute)

-

Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-oxobutanoate (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

-

Bromination : Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise while stirring at room temperature. The reaction is typically monitored by TLC until the starting ketoester is consumed. This step generates the intermediate, methyl 2-bromo-3-oxobutanoate, in situ.

-

Thiazole Formation : To the same flask, add thiourea (1.1 eq). Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation : Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the THF.

-

Extraction : Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

-

Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: One-pot synthesis via bromination and Hantzsch cyclization.

Applications in Drug Development

The title compound is a high-value intermediate primarily due to its utility as a versatile scaffold in the synthesis of targeted therapeutics.

Precursor for Kinase Inhibitors (e.g., Dasatinib)

While the closely related isomer, methyl 2-aminothiazole-5-carboxylate, is a documented precursor to the anti-cancer drug Dasatinib, the 4-carboxylate isomer serves a similar strategic role. The 2-aminothiazole core is essential for the final drug structure. The synthesis of Dasatinib involves coupling the 2-aminothiazole core with other heterocyclic fragments, a process that often requires initial protection of the amino group (e.g., with a Boc group), followed by hydrolysis of the ester to a carboxylic acid, activation, and subsequent amide bond formation. The bromine atom at the 5-position provides an additional handle for late-stage diversification through reactions like Suzuki or Stille cross-coupling, enabling the creation of analogues with modulated properties.

Scaffold for Anti-Tubercular Agents

Research has identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new agents against Mycobacterium tuberculosis. Studies have shown that derivatives built upon this core exhibit potent activity against the pathogen. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[9] The title compound, with its bromine atom, is an ideal starting point for synthesizing a library of analogues to explore the structure-activity relationship (SAR) and optimize for efficacy and safety.

Caption: Role as a versatile scaffold for therapeutic agent synthesis.

Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods is employed for full characterization. The following data are representative of the 2-aminothiazole-4-carboxylate class of compounds.[1][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique confirms the presence of key proton environments. Expected signals would include a singlet for the methyl ester protons (~3.7-3.8 ppm), and a broad singlet for the amino (-NH₂) protons (~7.0-7.5 ppm). The absence of a proton signal at the 5-position confirms the successful bromination at that site.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This provides information on the carbon skeleton. Distinct signals are expected for the methyl ester carbon (~52 ppm), the ester carbonyl carbon (~162 ppm), and the three carbons of the thiazole ring, with the C-Br carbon appearing at a characteristic chemical shift.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would include N-H stretching for the primary amine (two bands, ~3400-3300 cm⁻¹), and a strong C=O stretching for the conjugated ester (~1700-1680 cm⁻¹).

-

Mass Spectrometry (MS) : This technique confirms the molecular weight. A high-resolution mass spectrum (HRMS) would show a molecular ion peak (M+) corresponding to the calculated exact mass of C₅H₅BrN₂O₂S. The isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity (M+ and M+2), would be definitive evidence for the presence of a single bromine atom.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its structural analogues require careful handling.

| Hazard Class | Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10]

-

Ventilation : Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Protect from light.

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for CAS 850429-60-6 before use.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available from: [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Molbase. (n.d.). This compound, CasNo.850429-60-6. Retrieved from [Link]

-

Gul, S., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available from: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Available from: [Link]

-

SynChem, Inc. (n.d.). Product Catalog. Retrieved from [Link]

-

Interchim. (n.d.). COMBI-BLOCKS INC - Product List. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). ResearchGate. Retrieved from [Link]

-

Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Available from: [Link]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link]

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 850429-60-6 [chemicalbook.com]

- 3. This compound, CasNo.850429-60-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. synchem.com [synchem.com]

- 5. methyl 2-amino-4-bromothiazole-5-carboxylate [chemicalbook.com]

- 6. COMBI-BLOCKS INC - Product List [interchim.com]

- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. 5-BROMOTHIAZOLE-4-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

A Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic compounds. This guide provides an in-depth technical overview of the ¹H NMR spectrum of Methyl 2-amino-5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition, and offer expert insights into the interpretation of the resulting spectrum. This document is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of related heterocyclic scaffolds.

Introduction: Significance of this compound

This compound is a substituted aminothiazole, a class of compounds recognized for its broad spectrum of biological activities and utility as a versatile intermediate in pharmaceutical synthesis.[1] The precise characterization of this molecule is paramount to ensure the integrity of downstream applications. Among the suite of analytical tools available, ¹H NMR spectroscopy offers unparalleled insight into the molecular structure, providing definitive information on the electronic environment of each proton. A thorough understanding of its ¹H NMR spectrum is therefore critical for identity confirmation, purity analysis, and quality control.

Molecular Structure and Predicted ¹H NMR Spectral Features

To accurately interpret the ¹H NMR spectrum, one must first analyze the molecular structure to identify all unique proton environments.

Figure 1: Chemical Structure and Proton Assignments

A diagram of this compound with key proton groups colored.

The structure of this compound presents two distinct sets of protons that will give rise to signals in the ¹H NMR spectrum:

-

The Amino Protons (-NH₂): Protons attached to the nitrogen atom at the C2 position.

-

The Methyl Ester Protons (-OCH₃): Protons of the methyl group of the ester functionality at the C4 position.

Notably, the thiazole ring itself is fully substituted and contains no carbon-bound protons. Therefore, we expect a simple spectrum consisting of only two signals.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The electronic environment surrounding each proton group dictates its chemical shift. Based on established principles and data for analogous structures, we can predict the characteristics of each signal.[2]

-

Amino Protons (-NH₂): Protons on heteroatoms like nitrogen are known to have variable chemical shifts and often appear as broad signals due to quadrupole broadening and chemical exchange with trace amounts of water or acid.[2] In a non-polar solvent like CDCl₃, the signal might be very broad and difficult to distinguish. However, in a polar aprotic solvent like DMSO-d₆, hydrogen bonding slows the exchange rate, resulting in a sharper, more defined singlet. For 2-aminothiazole derivatives in DMSO-d₆, this signal is typically observed in the downfield region.[3][4]

-

Methyl Ester Protons (-OCH₃): The methyl group is attached to an oxygen atom, which is electronegative and deshielding. This deshielding effect shifts the signal downfield compared to a simple alkyl methyl group.[5] Protons on a carbon bonded to an oxygen atom typically resonate in the 3.3–4.5 ppm range.[5] As there are no adjacent protons, this signal will appear as a sharp singlet.

The predicted ¹H NMR data are summarized in the table below.

| Proton Assignment | Label | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Integration |

| Amino Protons | -NH₂ | 7.5 - 8.5 | Singlet (broad) | 2H |

| Methyl Ester Protons | -OCH₃ | 3.7 - 4.0 | Singlet | 3H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR spectrum is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6]

Rationale for Solvent Selection

The choice of deuterated solvent is a critical first step. While deuterated chloroform (CDCl₃) is a common choice, its slightly acidic nature can lead to rapid proton exchange with the -NH₂ group, causing significant peak broadening.[7] For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. DMSO-d₆ is a polar aprotic solvent that effectively solvates the molecule and forms hydrogen bonds with the amino protons. This interaction slows the rate of chemical exchange, leading to a much sharper and more easily identifiable -NH₂ signal.[8]

Step-by-Step Sample Preparation and Acquisition Workflow

The following workflow is designed to ensure reproducible, high-quality data.

Figure 2: ¹H NMR Acquisition Workflow

A standardized workflow for reliable ¹H NMR data acquisition.

Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to viscosity.[9][10]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆. The sample should fully dissolve. If particulates are present, the solution must be filtered.

-

Filtration and Transfer: To prevent magnetic field distortions from suspended solids, filter the sample solution through a Pasteur pipette with a small glass wool plug directly into a high-quality 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform an automatic lock on the deuterium signal of the DMSO-d₆ and then shim the magnetic field to optimize its homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 to 64 scans to ensure a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm. Finally, integrate the signals to determine the relative ratio of protons.

Interpretation of a Representative Spectrum

A representative ¹H NMR spectrum of this compound in DMSO-d₆ would display the following key features:

-